molecular formula C8H19NaO4S B1323547 Sodium Octane-1-sulfonate Hydrate CAS No. 207596-29-0

Sodium Octane-1-sulfonate Hydrate

Cat. No.: B1323547
CAS No.: 207596-29-0
M. Wt: 234.29 g/mol
InChI Key: MBURIAHQXJQKRE-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Sodium Octane-1-sulfonate Hydrate plays a significant role in biochemical reactions, particularly in ion-pair chromatography. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used to estimate paraquat (methyl viologen) in tissue homogenate and to determine dopamine and its metabolites in brain microdialysates . The compound’s anionic nature allows it to form ion pairs with positively charged biomolecules, facilitating their separation and analysis in chromatographic techniques.

Cellular Effects

This compound influences various cellular processes and functions. As an anionic detergent, it can disrupt cell membranes, leading to changes in cell permeability and function. It has been used in the analysis of proteins and peptides, indicating its interaction with cellular proteins

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its ability to form ion pairs with positively charged molecules allows it to influence enzyme activity and protein function. For example, it has been used as an ion-pairing reagent in the HPLC analysis of proteins and peptides, indicating its role in modulating protein interactions and stability . Additionally, its surfactant properties enable it to alter the conformation and activity of enzymes and other proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal laboratory conditions, but its long-term effects on cellular function are still being investigated. Studies have shown that it can maintain its ion-pairing properties over extended periods, making it a reliable reagent for long-term biochemical analyses . Its stability and potential degradation products should be monitored to ensure consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively serve as an ion-pairing reagent without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular membranes and interference with normal cellular functions . It is crucial to determine the appropriate dosage to balance its analytical benefits with potential risks in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Its role as an ion-pairing reagent suggests its involvement in metabolic processes that require the separation and analysis of charged biomolecules

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its anionic nature allows it to interact with positively charged transporters, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, making it a valuable tool for studying cellular transport mechanisms.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can affect its activity and function, providing insights into its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Octane-1-sulfonate Hydrate can be synthesized through the sulfonation of octane, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Sulfonation: Octane is reacted with sulfur trioxide (SO3) to form octane-1-sulfonic acid.

    Neutralization: The resulting octane-1-sulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce Sodium Octane-1-sulfonate.

    Hydration: The final product is hydrated to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes using reactors designed for high efficiency and yield. The neutralization and hydration steps are carried out in controlled environments to ensure product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Sodium Octane-1-sulfonate Hydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-pairing reactions, which are crucial for its application in HPLC.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-) or amines.

    Ion-Pairing Reactions: These reactions occur under conditions suitable for HPLC, often involving aqueous or mixed solvent systems.

Major Products:

Comparison with Similar Compounds

  • Sodium 1-heptanesulfonate
  • Sodium octyl sulfate
  • Sodium 1-pentanesulfonate

Comparison: Sodium Octane-1-sulfonate Hydrate is unique due to its specific chain length and hydration state, which provide optimal ion-pairing properties for HPLC analysis. Compared to Sodium 1-heptanesulfonate and Sodium 1-pentanesulfonate, it offers better separation efficiency for certain compounds. Sodium octyl sulfate, while similar in structure, has different surfactant properties and is used in different applications .

Properties

IUPAC Name

sodium;octane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S.Na.H2O/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBURIAHQXJQKRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635416
Record name Sodium octane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207596-29-0
Record name Sodium octane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium Octane-1-sulfonate Hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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